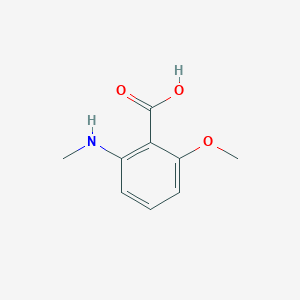

2-Methoxy-6-(methylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-6-4-3-5-7(13-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQSGGPDCDWBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573158 | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254964-68-6 | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-6-(methylamino)benzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methoxy-6-(methylamino)benzoic acid

Introduction

In the landscape of modern medicinal chemistry, the nuanced interplay of functional groups within a small molecule dictates its ultimate biological activity and therapeutic potential. Substituted benzoic acids, particularly those derived from anthranilic acid, represent a privileged scaffold in drug discovery, known for yielding compounds with diverse pharmacological profiles. This guide provides a detailed technical examination of this compound (CAS 254964-68-6), a molecule of significant interest due to its unique substitution pattern.

This document moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the molecule's structural characteristics, the resulting physicochemical properties, and the implications for its synthesis, reactivity, and potential as a pharmacophore. We will explore the critical role of intramolecular interactions, predict its spectroscopic signatures, and propose a robust synthetic pathway, grounding our analysis in established chemical principles and data from closely related analogues.

Core Molecular Identity and Physicochemical Properties

This compound is a trisubstituted benzene derivative. Its identity is defined by the specific arrangement of a carboxylic acid, a methylamino group, and a methoxy group, all positioned in close proximity on the aromatic ring.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methylamino-6-methoxybenzoic acid | [1] |

| CAS Number | 254964-68-6 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Canonical SMILES | CNC1=C(C(=CC=C1)OC)C(=O)O | [1] |

| InChIKey | UUQSGGPDCDWBFV-UHFFFAOYSA-N | [1] |

The strategic placement of these functional groups at positions 1, 2, and 6 is the cornerstone of its unique chemical personality. The properties of related compounds, such as 2-(methylamino)benzoic acid (N-methylanthranilic acid)[2] and 2-methoxybenzoic acid[3][4], provide a valuable baseline for predicting the behavior of the title compound. The addition of the methoxy group to the N-methylanthranilic acid scaffold is expected to increase its lipophilicity (logP) and modify its solubility profile.

In-Depth Structural Analysis: The Power of Proximity

While a definitive crystal structure for this compound is not publicly available, a robust analysis of its conformation can be derived from fundamental principles and data from analogous structures.[5][6] The molecule's most defining feature is the steric crowding and potential for strong intramolecular hydrogen bonding between the ortho-substituents.

Key Functional Groups and Intramolecular Interactions

-

Carboxylic Acid (-COOH): This group acts as a proton donor (Brønsted-Lowry acid) and a hydrogen bond donor/acceptor. Its acidity (pKa) and reactivity are significantly modulated by the adjacent groups.

-

Methylamino (-NHCH₃): A secondary amine that is basic and acts as a hydrogen bond donor. Its lone pair of electrons increases the electron density of the aromatic ring.

-

Methoxy (-OCH₃): An electron-donating group via resonance, which also influences the electronic environment of the ring. It can act as a hydrogen bond acceptor.

The critical interaction is a powerful intramolecular hydrogen bond, most likely formed between the acidic proton of the carboxylic acid and the basic nitrogen atom of the methylamino group. This creates a stable six-membered pseudo-ring, a common motif in ortho-substituted anilines and benzoic acids.

Consequences of this interaction:

-

Conformational Rigidity: The molecule is likely to be largely planar to accommodate this hydrogen bond, significantly restricting the rotational freedom of the substituents.

-

Acidity Modification: The hydrogen bond effectively sequesters the acidic proton, which would be expected to increase its pKa (decrease its acidity) compared to a non-hydrogen-bonded analogue.

-

Reactivity Shielding: The amine and carboxylic acid groups are sterically and electronically shielded, which can decrease their reactivity in certain intermolecular reactions.

Anticipated Spectroscopic Signatures

As a Senior Application Scientist, a key skill is the ability to predict the spectral output of a novel molecule. This allows for rapid confirmation of synthetic success and structural elucidation. While experimental data is pending from suppliers[1], we can reliably forecast the key features based on the known effects of its constituent parts and comparison to analogues.[7][8]

Proton NMR (¹H NMR)

-

Aromatic Protons (3H): Expect complex splitting patterns (multiplets) in the range of δ 6.5-8.0 ppm. The electron-donating effects of the -NHCH₃ and -OCH₃ groups will shield the ring, shifting these protons upfield compared to unsubstituted benzoic acid.

-

Carboxylic Acid Proton (1H): This proton will be significantly deshielded and appear as a broad singlet far downfield, likely > δ 10 ppm. Its broadness and downfield shift are classic indicators of strong hydrogen bonding.

-

Amine Proton (1H): Also involved in hydrogen bonding, this proton will appear as a broad singlet, potentially in the δ 4.5-5.5 ppm range.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

-

N-Methyl Protons (3H): A sharp singlet (or a doublet if coupled to the N-H proton, though this coupling is often not resolved) around δ 2.8-3.0 ppm.

Carbon-13 NMR (¹³C NMR)

-

Carbonyl Carbon (-COOH): The least shielded carbon, expected around δ 168-172 ppm.

-

Aromatic Carbons (6C): A series of peaks between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NHCH₃) will be the most deshielded within this range.

-

Methoxy Carbon (-OCH₃): A distinct peak around δ 55-60 ppm.

-

N-Methyl Carbon (-CH₃): A peak in the upfield region, around δ 30-35 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer structure of carboxylic acids, further broadened by the intramolecular H-bond.

-

N-H Stretch (Amine): A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band. In carboxylic acid dimers, this appears around 1700-1720 cm⁻¹. The intramolecular hydrogen bond may shift this to a slightly lower wavenumber.

-

C-O Stretches (Ether & Acid): Strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of highly substituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry and to manage the reactivity of the various functional groups. A plausible and robust route to this compound can be adapted from established methodologies for similar compounds.[9][10] A logical approach involves the N-methylation of a readily available precursor.

Step-by-Step Protocol

Expertise & Causality: This protocol is designed as a self-validating system. The initial protection of the carboxylic acid is a critical step. Attempting to directly methylate the amine without this protection would lead to a competitive and messy reaction with the acidic proton of the carboxyl group, resulting in low yield and difficult purification. The choice of a mild base like potassium carbonate for N-methylation prevents unwanted side reactions.

Step 1: Esterification (Protection)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol).

-

Reagents: Add methanol (150 mL) as the solvent and reagent. Cool the suspension to 0 °C in an ice bath.

-

Reaction: Slowly add thionyl chloride (6.5 mL, 89.7 mmol) dropwise over 20 minutes. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the Fischer esterification. This is a highly efficient method for converting carboxylic acids to methyl esters.

-

Reflux: After addition, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.

-

Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-6-methoxybenzoate.

Step 2: N-Methylation

-

Setup: In a 250 mL round-bottom flask, dissolve the crude ester from Step 1 in acetone (100 mL).

-

Reagents: Add anhydrous potassium carbonate (16.5 g, 119.6 mmol) and methyl iodide (4.5 mL, 71.8 mmol). Causality: Potassium carbonate is a sufficiently strong base to deprotonate the amine, allowing it to act as a nucleophile, but not strong enough to promote significant elimination or other side reactions. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

Reflux: Heat the suspension to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the mixture and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate to yield crude methyl 2-methoxy-6-(methylamino)benzoate.

Step 3: Saponification (Deprotection)

-

Setup: Dissolve the crude methylated ester in a mixture of methanol (50 mL) and water (50 mL).

-

Reagent: Add sodium hydroxide (4.8 g, 119.6 mmol).

-

Reaction: Heat the mixture to 60 °C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Workup & Purification: Cool the reaction in an ice bath and acidify to pH ~4 with 2M hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Reactivity and Potential in Drug Discovery

The true value of a molecule for drug development professionals lies in its potential for derivatization and its inherent pharmacological activity. The structural arrangement of this compound makes it an intriguing lead compound.

Chemical Reactivity

-

At the Carboxyl Group: Standard transformations such as amidation (to form benzamides) or reduction (to form benzyl alcohols) can be performed.

-

At the Amine Group: The secondary amine can undergo acylation to form amides or be used in reductive amination protocols.

-

At the Aromatic Ring: The ring is electron-rich due to its substituents, making it susceptible to electrophilic aromatic substitution. However, the positions are sterically hindered, so reactions would require forcing conditions.

Pharmacological Hypothesis

Substituted anthranilic acids are bioisosteres of salicylic acid and are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, benzoic acid derivatives have been explored as inhibitors of critical protein-protein interactions in cancer, such as those involving Mcl-1 and Bfl-1.[11] Natural products containing methoxy- and amino-moieties often exhibit potent biological activities.[12]

This molecule's rigid, pre-organized conformation due to the intramolecular hydrogen bond could reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This makes it a compelling starting point for library synthesis in lead optimization campaigns.

Conclusion

This compound is more than the sum of its parts. It is a carefully orchestrated molecular architecture where the proximity of its functional groups creates a unique, conformationally restrained structure. This guide has provided a comprehensive technical overview, moving from its fundamental identity to a detailed analysis of its structural implications, predictable characteristics, and a robust synthetic strategy. The insights into its intramolecular hydrogen bonding and the resulting effects on its properties are crucial for any scientist looking to synthesize, analyze, or utilize this compound in a research or drug development context. Its potential as a pharmacologically active scaffold warrants further investigation and establishes it as a molecule of significant scientific interest.

References

- (No author given). (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents.

-

Faizi, M. S. H., et al. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. IUCrData. Available at: [Link].

-

Al-Warhi, T., et al. (2022). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. PubMed. Available at: [Link].

-

(No author given). Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6). Cheméo. Available at: [Link].

-

(No author given). chemical label this compound. (No source name provided). Available at: [Link].

-

(No author given). 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357. PubChem. Available at: [Link].

-

(No author given). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. Available at: [Link].

-

(No author given). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available at: [Link].

-

(No author given). Showing metabocard for 2-(Methylamino)benzoic acid (HMDB0032609). Human Metabolome Database. Available at: [Link].

-

(No author given). Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link].

-

(No author given). Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link].

-

(No author given). CAS号:254964-68-6-2-Methylamino-6-methoxybenzoic acid. 创新药物研发 (Innovative Drug R&D). Available at: [Link].

-

(No author given). KNApSAcK Metabolite Information - C00026097. KNApSAcK Database. Available at: [Link].

-

Wang, Y., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. MDPI. Available at: [Link].

-

Wang, Y., et al. (2023). (PDF) Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. ResearchGate. Available at: [Link].

-

D'Amato, E. M., & Engle, K. M. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Available at: [Link].

- (No author given). (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.

-

(No author given). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins | Request PDF. ResearchGate. Available at: [Link].

-

da Silva, R. R. P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link].

-

Perkin, W. H. Jr., & Robinson, R. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. Available at: [Link].

-

(No author given). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link].

-

Shtukenberg, A. G., et al. (2015). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). Available at: [Link].

- (No author given). (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

Sources

- 1. CAS号:254964-68-6-2-Methylamino-6-methoxybenzoic acid - this compound-科华智慧 [kehuaai.com]

- 2. Benzoic acid, 2-(methylamino)- (CAS 119-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 4. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]

- 9. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 10. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can modulate biological pathways with high specificity and efficacy. Within this pursuit, the substituted benzoic acid scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a promising, yet underexplored, member of this family: 2-Methoxy-6-(methylamino)benzoic acid . As a Senior Application Scientist, my objective is to present a document that is not merely a compilation of data, but a synthesized resource that offers practical insights into the synthesis, characterization, and potential biological significance of this compound. This guide is designed to empower researchers to explore its therapeutic potential by providing a foundation of verified chemical knowledge and actionable experimental frameworks.

Molecular Identity and Physicochemical Properties

This compound, a disubstituted benzoic acid derivative, possesses a unique arrangement of functional groups that suggests its potential for engaging in specific biological interactions. The presence of a carboxylic acid, a methoxy group, and a secondary amine offers multiple points for hydrogen bonding, ionic interactions, and hydrophobic interactions, making it an intriguing candidate for drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 254964-68-6 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Canonical SMILES | CNC1=C(C(=CC=C1)OC)C(=O)O | [1] |

| InChI Key | UUQSGGPDCDWBFV-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and methodologies reported for analogous compounds. The proposed synthesis starts from the commercially available precursor, 2-amino-6-methoxybenzoic acid.

Synthetic Pathway: N-Methylation of 2-Amino-6-methoxybenzoic acid

A common and effective method for the N-methylation of anilines is reductive amination or direct alkylation. A proposed two-step synthetic protocol is outlined below, starting with the protection of the carboxylic acid, followed by N-methylation and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

PART 1: Esterification of 2-Amino-6-methoxybenzoic acid

-

Reaction Setup: To a solution of 2-amino-6-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-amino-6-methoxybenzoate, which can be used in the next step without further purification.

PART 2: N-Methylation of Methyl 2-amino-6-methoxybenzoate

-

Reaction Setup: Dissolve methyl 2-amino-6-methoxybenzoate (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.

-

Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq) at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product, methyl 2-methoxy-6-(methylamino)benzoate, can be purified by column chromatography on silica gel.

PART 3: Hydrolysis of Methyl 2-methoxy-6-(methylamino)benzoate

-

Reaction Setup: Dissolve the purified methyl 2-methoxy-6-(methylamino)benzoate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

-

Acidification: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

Isolation: The precipitated product, this compound, can be collected by vacuum filtration.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (multiplets in the range of δ 6.0-7.5 ppm).- Methoxy protons (singlet around δ 3.8-4.0 ppm).- N-Methyl protons (singlet around δ 2.8-3.0 ppm).- Carboxylic acid proton (broad singlet, downfield > δ 10 ppm).- NH proton (broad singlet, may exchange with D₂O). |

| ¹³C NMR | - Carbonyl carbon (δ 165-175 ppm).- Aromatic carbons (δ 100-160 ppm).- Methoxy carbon (δ 55-60 ppm).- N-Methyl carbon (δ 30-35 ppm). |

| IR (cm⁻¹) | - O-H stretch (broad, ~2500-3300 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C=O stretch (~1680-1710 cm⁻¹).- C-O stretch (~1250 cm⁻¹ and ~1050 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec. | - Expected [M+H]⁺ at m/z 182.0812. |

Potential Biological Activity and Therapeutic Applications

Anthranilic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The specific substitution pattern of this compound suggests several potential avenues for its application in drug discovery.

Rationale for Biological Investigation

The structural similarity of this compound to known bioactive molecules provides a strong rationale for investigating its therapeutic potential. For instance, N-methylanthranilic acid derivatives have been explored for their biological activities.[6] The presence of the methoxy and methylamino groups can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets compared to unsubstituted anthranilic acid.

Hypothetical Mechanism of Action: Kinase Inhibition

Many substituted benzoic acid derivatives have been identified as kinase inhibitors. The 2,6-disubstituted pattern can orient the molecule to fit into the ATP-binding pocket of various kinases. A hypothetical mechanism of action could involve the inhibition of a specific kinase implicated in a disease pathway, such as a receptor tyrosine kinase in cancer.

Caption: Hypothetical mechanism of action via kinase inhibition.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of this compound is crucial. The following workflow outlines a logical progression from broad screening to more specific mechanistic studies.

Caption: Workflow for the biological evaluation of this compound.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of structurally related compounds is warranted. The precursor, 2-amino-6-methoxybenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 3: General Safety Recommendations

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its unique structural features and the known biological activities of related anthranilic acid derivatives provide a strong foundation for exploring its therapeutic potential. This guide has outlined a plausible synthetic route, predicted its key spectroscopic characteristics, and proposed a systematic workflow for its biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735357, 2-Amino-6-methoxybenzoic acid. [Link].

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. .

-

INCHEM. Anthranilate Derivatives. [Link].

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 4-Aminobenzoic acid. [Link].

-

MDPI. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. [Link].

-

PubMed. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link].

-

NIST. Benzoic acid, 2-methoxy-. [Link].

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 3-Aminobenzoic acid. [Link].

-

Kehua Bio-engineering. 2-Methylamino-6-methoxybenzoic acid. [Link].

- Google Patents.

-

SpectraBase. 2-Methoxy-benzoic acid. [Link].

-

ResearchGate. (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. [Link].

-

NIST. Benzoic acid, 2-(methylamino)-. [Link].

-

FooDB. 2-Methoxybenzoic acid. [Link].

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link].

Sources

- 1. CAS号:254964-68-6-2-Methylamino-6-methoxybenzoic acid - this compound-科华智慧 [kehuaai.com]

- 2. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inchem.org [inchem.org]

- 7. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2-Methoxy-6-(methylamino)benzoic Acid and Its Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methoxy-6-(methylamino)benzoic acid and its constitutional isomers. In the absence of extensive publicly available experimental data for the title compound, this guide leverages established spectroscopic principles, data from analogous compounds, and computational predictions to offer a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By explaining the causal relationships between molecular structure and spectral output, this document serves as a valuable resource for the identification, characterization, and analysis of this important class of substituted benzoic acid derivatives. Furthermore, it includes detailed, field-proven experimental protocols to empower researchers in acquiring high-quality spectroscopic data for these and similar compounds.

Introduction: The Structural Landscape of Methoxy-Methylamino-Benzoic Acid Isomers

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science. The interplay of electron-donating and electron-withdrawing groups on the aromatic ring gives rise to a rich diversity of chemical and physical properties. This compound (CAS 254964-68-6) represents a fascinating scaffold, incorporating a carboxylic acid, a methoxy group, and a secondary amine. The relative positions of these substituents are critical in defining the molecule's conformation, electronic distribution, and, consequently, its spectroscopic signature.

This guide will focus on this compound and its key positional isomers. Understanding the distinct spectroscopic features of each isomer is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies.

Caption: Standard procedure for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern upon ionization can offer valuable structural clues.

Expected Mass Spectra

For this compound (C₉H₁₁NO₃), the exact mass is 181.0739 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

Electron Ionization (EI) Fragmentation: Under EI conditions, the molecular ion (M⁺˙) at m/z 181 is expected. Key fragmentation pathways will likely involve:

-

Loss of a methyl radical (•CH₃) from the methoxy group: [M - 15]⁺ at m/z 166.

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid: [M - 17]⁺ at m/z 164.

-

Loss of water (H₂O) from the molecular ion: [M - 18]⁺ at m/z 163, potentially through an ortho effect involving the adjacent substituents. *[1][2] Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ at m/z 151.

-

Loss of a carboxyl radical (•COOH): [M - 45]⁺ at m/z 136.

-

Decarboxylation (loss of CO₂): [M - 44]⁺ at m/z 137.

The relative abundances of these fragments will depend on their stability and the specific isomeric structure. Computational tools can aid in predicting these fragmentation patterns.

[3][4][5][6]#### 4.2. Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

For volatile and thermally stable compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

-

Ionization and Analysis:

-

The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [7] * The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with spectral libraries and/or predicted fragmentation patterns to confirm the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

Expected UV-Vis Spectra

The UV-Vis spectra of these aromatic compounds are expected to show multiple absorption bands arising from π → π* transitions of the benzene ring. T[8]he positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents.

-

Benzene Reference: Benzene exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 256 nm.

-

Substituent Effects: The methoxy and methylamino groups are auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization extends the conjugation and typically causes a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect) of the absorption bands. T[9]he carboxylic acid group can also influence the spectrum.

-

Isomeric Differences: The relative positions of the substituents will affect the extent of electronic delocalization and steric hindrance, leading to distinct λ_max values for each isomer.

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

[12]2. Data Acquisition:

- Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

- Place the cuvettes in the spectrophotometer.

- Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

Comparative Analysis and Conclusion

The differentiation of the various isomers of this compound relies on a careful and integrated analysis of all available spectroscopic data.

-

NMR: The aromatic region of the ¹H NMR spectrum, with its characteristic chemical shifts and coupling patterns, will be the most definitive tool for distinguishing between the isomers. 2D NMR experiments will be essential for unambiguous assignment.

-

IR: While the major functional group absorptions will be similar across the isomers, subtle shifts in the C=O stretching frequency and the fingerprint region, particularly the C-H out-of-plane bending, can provide corroborating evidence for a specific substitution pattern.

-

MS: High-resolution mass spectrometry will confirm the elemental composition. While the major fragments may be similar, the relative abundances, especially of fragments arising from ortho effects, could differ between isomers.

-

UV-Vis: The λ_max values will vary between isomers due to differences in electronic delocalization and steric interactions, providing another layer of evidence for structural assignment.

References

-

METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

- Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819–821.

-

EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St.

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Monthly Notices of the Royal Astronomical Society. (n.d.). Computing anharmonic infrared spectra of polycyclic aromatic hydrocarbons using machine learning molecular dynamics. Oxford Academic. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

- Tose, L. V., & de Souza, A. G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 669.

-

NIH. (n.d.). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Retrieved from [Link]

- AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

NIH. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

arXiv. (2025). Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics. Retrieved from [Link]

- Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The infrared spectroscopy of compact polycyclic aromatic hydrocarbons containing up to 384 carbons. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Scribd. (n.d.). UV-Vis Sample Prep & Analysis Guide | PDF. Retrieved from [Link]

-

A "Little" Mass Spec and Sailing. (n.d.). In Silico MS Fragmentation Data. Retrieved from [Link]

-

ResearchGate. (2025). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules | Request PDF. Retrieved from [Link]

-

YouTube. (2018). How To Determine The Number of Signals In a H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Oxford Academic. (n.d.). map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics | Briefings in Bioinformatics. Retrieved from [Link]

-

ACS Publications. (n.d.). “Troublesome” Vibrations of Aromatic Molecules in Second-Order Möller−Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited | The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Contact and Orientation Effects in FT-IR ATR Spectra. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FT-IR and (b) UV-Vis spectra of benzene and some of its selected.... Retrieved from [Link]

-

JASCO Global. (2021). Tips of FTIR-ATR measurement (ATR correction). Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

- Repligen. (2016).

-

LCGC International. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Algorithm for in silico fragmentation | Download Scientific Diagram. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

YouTube. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]

- University of Arizona. (n.d.).

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. agilent.com [agilent.com]

- 11. scribd.com [scribd.com]

- 12. ossila.com [ossila.com]

Methodological & Application

Application Notes & Protocols: 2-Methoxy-6-(methylamino)benzoic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the substituted benzoic acid motif is a cornerstone for the development of novel therapeutics.[1][2][3] This document provides a comprehensive guide to the potential applications and investigational protocols for 2-Methoxy-6-(methylamino)benzoic acid , a compound of interest at the intersection of kinase inhibition and other therapeutic areas. While, as of this writing, no specific biological activity has been published for this exact molecule, its structural features suggest a strong rationale for its investigation as a modulator of key cellular signaling pathways.[4]

This guide is structured to provide not just a set of instructions, but a strategic framework for the initial stages of a drug discovery campaign centered on this molecule. We will explore a plausible hypothesis for its mechanism of action based on structurally related compounds, outline a synthesis strategy, and provide detailed protocols for its initial biological characterization.

Hypothesized Biological Target: Casein Kinase 2 (CSNK2)

The core structure of this compound, particularly the ortho-methoxy aniline moiety, bears a significant resemblance to components of recently identified potent and selective inhibitors of Casein Kinase 2 (CSNK2).[5] CSNK2 is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell survival, proliferation, and resistance to apoptosis. Its dysregulation has been implicated in a wide range of pathologies, most notably cancer and viral infections.[5]

Elevated CSNK2 activity is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.[5] Furthermore, its role as a host factor for viral replication, including for coronaviruses, has opened new avenues for antiviral drug development.[5] The structural similarity of our lead compound to known CSNK2A inhibitors suggests that it may function as an ATP-competitive inhibitor, making this a primary and compelling hypothesis to test.

Synthetic Strategy Overview

Below is a generalized workflow for the synthesis, highlighting the key chemical transformations.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide to Biological Characterization

The following protocols are designed to provide a robust initial assessment of the biological activity of this compound, with a focus on its potential as a CSNK2 inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (CSNK2A)

This protocol outlines a luminescent kinase assay to determine the IC50 value of the test compound against the CSNK2A1 or CSNK2A2 catalytic subunit.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and therefore to the kinase activity.

Materials:

-

Recombinant human CSNK2A1 or CSNK2A2 enzyme

-

CSNK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

This compound (test compound)

-

Known CSNK2 inhibitor (positive control, e.g., Silmitasertib)

-

DMSO (vehicle control)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. A typical starting concentration in the assay might be 100 µM.

-

-

Assay Plate Setup:

-

Add 1 µL of the compound dilutions to the wells of the assay plate. Include wells for vehicle control (DMSO only) and a positive control inhibitor.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations in a 10 µL reaction volume should be optimized but can start at:

-

CSNK2A enzyme: 1-5 nM

-

Substrate peptide: 100 µM

-

-

Add 5 µL of the kinase/substrate mix to each well.

-

Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km for ATP for CSNK2A (typically 10-20 µM).

-

Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Add 10 µL of the Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Compound | CSNK2A IC50 (nM) |

| This compound | To be determined |

| Silmitasertib (Positive Control) | ~200 |

Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a method to assess the ability of the compound to engage CSNK2 in a cellular context. A NanoBRET™ assay is a suitable technology for this purpose.[5]

Principle: The assay measures the binding of the test compound to a NanoLuc® luciferase-tagged CSNK2 protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between the tagged protein and a fluorescent energy transfer probe that binds to the inhibitor-engaged protein.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding CSNK2A-NanoLuc® fusion protein

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

White, tissue culture-treated 96-well plates

-

Luminometer with BRET-compatible filter set

Procedure:

-

Cell Transfection:

-

One day prior to the assay, transfect HEK293 cells with the CSNK2A-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells in the 96-well plate.

-

-

Compound Treatment:

-

On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM™.

-

Add the compound dilutions to the cells and incubate for a period determined by the desired experimental conditions (e.g., 2 hours).

-

-

Tracer Addition and Signal Detection:

-

Prepare a solution containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

-

Add this solution to all wells.

-

Incubate at room temperature, protected from light, for 15-30 minutes.

-

Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

-

Protocol 3: Cellular Proliferation/Viability Assay

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on CSNK2 signaling.

Principle: A colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) is used to quantify the number of viable cells after treatment with the test compound.

Materials:

-

Cancer cell line with high CSNK2 activity (e.g., A549, HCT-116)

-

Complete cell culture medium

-

This compound

-

Positive control cytotoxic agent (e.g., doxorubicin)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Clear-bottom, white-walled 96-well plates

-

Multichannel pipettes

-

Plate reader (luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Incubate the cells for 72 hours.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data for this compound will serve as a baseline for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the proposed synthesis allows for systematic exploration of the SAR.[5]

Caption: Key areas for SAR exploration around the this compound scaffold.

Key Questions for SAR Exploration:

-

R1 (Methylamino Group): How does increasing the alkyl chain length or introducing cyclic amines affect potency and selectivity?

-

R2 (Carboxylic Acid): Is the carboxylic acid essential for activity? Can it be replaced with bioisosteres like tetrazoles or converted to amides to modulate properties?

-

R3 (Methoxy Group): How do changes in the alkoxy group size and electronics influence binding?

-

Aromatic Ring: Can additional substituents on the phenyl ring improve interactions with the target protein?

Concluding Remarks

This compound represents a promising, albeit currently uncharacterized, chemical scaffold for drug discovery. The protocols and strategies outlined in this document provide a clear and scientifically rigorous path for its initial investigation. By focusing on a plausible biological target, CSNK2, and employing a systematic approach to biological characterization and SAR, researchers can efficiently evaluate the therapeutic potential of this and related molecules. The journey from a novel compound to a clinical candidate is long and challenging, but it begins with the foundational experiments described herein.

References

-

National Institutes of Health.

-

ResearchGate.

-

Google Patents.

-

Hilaris Publisher.

-

Chitkara University Journals.

-

Human Metabolome Database.

-

ResearchGate.

-

MDPI.

-

Google Patents.

-

Google Patents.

-

PubMed Central.

-

PubMed.

-

PubChem Lite.

-

National Institutes of Health.

-

[Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB].]([Link]) PubMed.

-

ResearchGate.

-

Google Patents.

-

PubMed.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 7. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

Mastering the Synthesis of Methoxy-Substituted Biaryl Carboxylic Acids: A Guide to Suzuki-Miyaura Coupling

Introduction: The Significance of Methoxy-Substituted Biaryl Carboxylic Acids in Modern Chemistry

The biaryl carboxylic acid motif is a cornerstone in the architecture of numerous molecules of significant importance, particularly within the pharmaceutical and materials science landscapes. The strategic incorporation of a methoxy group onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the construction of these vital carbon-carbon bonds, lauded for its functional group tolerance and generally high yields.[1]

This comprehensive guide provides an in-depth exploration of the reaction conditions necessary for the successful Suzuki-Miyaura coupling of methoxybenzoic acids. We will delve into the mechanistic nuances, address the specific challenges posed by this substrate class, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is to equip you with the knowledge to not only replicate these procedures but also to rationally troubleshoot and optimize them for your unique synthetic targets.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is fundamental to understanding and mastering this reaction.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step. Subsequently, in the presence of a base, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2]

Challenges in the Suzuki Coupling of Methoxybenzoic Acids

While the Suzuki-Miyaura coupling is a robust reaction, the presence of both a methoxy and a carboxylic acid group on the same aromatic ring introduces specific challenges that must be addressed for a successful transformation.

-

Steric Hindrance: An ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the site of oxidative addition, potentially slowing down the reaction or requiring more forcing conditions.[3]

-

Electronic Effects: The electron-donating nature of the methoxy group can decrease the reactivity of the aryl halide towards oxidative addition. Conversely, the electron-withdrawing carboxylic acid group can have a competing effect. The interplay of these electronic factors is dependent on their relative positions on the aromatic ring.

-

Interference of the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the basic conditions essential for the Suzuki coupling. This can lead to the in-situ formation of a carboxylate salt. While often compatible, this can affect the solubility of the starting material and, in some cases, the carboxylate may coordinate to the palladium center, potentially inhibiting catalysis.

-

Decarboxylation: Under harsh reaction conditions, particularly high temperatures, there is a risk of decarboxylation of the benzoic acid, leading to undesired byproducts.[4] This is a more significant concern for benzoic acids with electron-donating groups that can stabilize the resulting aryl anion or radical intermediate.

Key Reaction Parameters and Optimization Strategies

A successful Suzuki coupling of a methoxybenzoic acid hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount. For challenging substrates like sterically hindered or electron-rich methoxybenzoic acids, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

| Ligand Class | Specific Examples | Key Features & Applications |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates. Promote efficient catalyst turnover.[6] |

| Ferrocenyl Phosphines | dppf | Robust and versatile ligands, often used in a wide range of Suzuki couplings. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong electron donation and good thermal stability, making them suitable for challenging couplings. |

Recommendation: For ortho-substituted methoxybenzoic acids, starting with a catalyst system based on a bulky biaryl phosphine ligand like SPhos or XPhos is highly recommended.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is required to activate the boronic acid for transmetalation and to neutralize any acidic byproducts.[7] For substrates containing a carboxylic acid, the choice of base is particularly critical to avoid side reactions and ensure good yields.

| Base | Properties and Recommendations |

| Potassium Carbonate (K₂CO₃) | A commonly used and effective base for many Suzuki couplings. It is a good starting point for optimization.[8] |

| Potassium Phosphate (K₃PO₄) | A stronger, non-nucleophilic base that is often highly effective for hindered substrates and can help to minimize side reactions like protodeboronation.[9] |

| Cesium Carbonate (Cs₂CO₃) | A strong base that can be particularly effective in challenging couplings, though it is more expensive. |

Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for the Suzuki coupling of methoxybenzoic acids as it is a strong enough base to facilitate the reaction while being less prone to promoting side reactions compared to hydroxides or alkoxides.

Solvent Systems

The choice of solvent is crucial for ensuring that all reaction components remain in solution and for facilitating the different steps of the catalytic cycle. A mixture of an organic solvent and water is commonly employed.

| Solvent System | Rationale and Application |

| Dioxane/Water | A very common and often effective solvent system for Suzuki couplings. |

| Toluene/Water | Another widely used biphasic system. |

| THF/Water | A good option, particularly for reactions at lower to moderate temperatures. |

| DMF or DMAc | Polar aprotic solvents that can be useful for solubilizing polar substrates, but may require higher temperatures for efficient reaction. |

Recommendation: A 1,4-dioxane/water mixture (typically in a 4:1 to 10:1 ratio) is a robust starting point for the Suzuki coupling of methoxybenzoic acids.

Reaction Temperature and the Advent of Microwave Chemistry

The reaction temperature is a critical parameter that often needs to be optimized. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), the use of highly active catalyst systems can sometimes allow for reactions at room temperature.

Microwave-assisted heating has emerged as a powerful tool in modern organic synthesis.[10] For the Suzuki coupling of methoxybenzoic acids, microwave irradiation can offer several advantages:

-

Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.

-

Improved Yields: The rapid and efficient heating can lead to higher product yields and fewer side products.

-

Suppression of Side Reactions: Shorter reaction times at elevated temperatures can minimize the occurrence of side reactions like decarboxylation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of different isomers of methoxybenzoic acid. These are intended as robust starting points for your own research and may require optimization depending on the specific coupling partners.

Protocol 1: General Procedure for the Suzuki Coupling of 4-Methoxybenzoic Acid (para-isomer)

This protocol is suitable for the coupling of 4-bromo- or 4-iodobenzoic acid with a variety of arylboronic acids.

Figure 2: Experimental workflow for the Suzuki coupling of 4-methoxybenzoic acid.

Materials:

-

4-Bromo- or 4-iodobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-halobenzoic acid, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

-

Add the 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add the palladium(II) acetate and SPhos to the reaction mixture.

-

Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Acidify the reaction mixture with 1M HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Methoxybenzoic Acid (ortho-isomer)

This protocol is optimized for the more sterically challenging ortho-substituted methoxybenzoic acids, leveraging the benefits of microwave heating.

Materials:

-

2-Bromo- or 2-iodobenzoic acid (0.5 mmol)

-

Arylboronic acid (0.6 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Water (0.5 mL)

Procedure:

-

In a 10 mL microwave vial, combine the 2-halobenzoic acid, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Add DMF and water to the vial.

-

Seal the vial with a crimp cap.

-

Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with water (10 mL) and acidify with 1M HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Data Summary: Representative Yields

The following table provides a summary of expected yields for the Suzuki coupling of various methoxybenzoic acids with phenylboronic acid under optimized conditions. These values are illustrative and can vary depending on the specific arylboronic acid used and the precise reaction conditions.

| Methoxybenzoic Acid Isomer | Halide | Catalyst System | Base | Solvent | Temperature | Time | Typical Yield |

| 4-Methoxybenzoic acid | Br | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 3 h | 85-95% |

| 3-Methoxybenzoic acid | Br | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 110 °C | 4 h | 80-90% |

| 2-Methoxybenzoic acid | I | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (MW) | 140 °C | 20 min | 70-85% |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed- Poor solubility of reagents | - Use a fresh catalyst and ligand- Ensure thorough degassing- Try a different solvent system (e.g., DMF, DMAc) |

| Protodehalogenation | - Source of hydride (e.g., from solvent or base) | - Use an anhydrous, aprotic solvent- Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃[11] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst deactivation | - Rigorously exclude oxygen from the reaction- Use a more robust ligand to stabilize the catalyst |

| Decarboxylation | - Excessively high temperature or prolonged reaction time | - Lower the reaction temperature if possible- Use microwave heating to reduce reaction time |

Conclusion

The Suzuki-Miyaura cross-coupling of methoxybenzoic acids is a powerful and versatile method for the synthesis of valuable biaryl carboxylic acids. By understanding the underlying mechanism and the specific challenges posed by these substrates, researchers can rationally design and optimize their reaction conditions. The use of bulky, electron-rich phosphine ligands, appropriate bases such as potassium phosphate, and techniques like microwave-assisted heating are key to achieving high yields and minimizing side reactions. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in your research and development endeavors.

References

-

McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(21), 4875-4878. [Link]

-

Chemical Communications. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. [Link]

-

Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). [Link]

-

Liu, L. L., Zhang, S., Chen, H., Lv, Y., Zhu, J., & Zhao, Y. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592–2595. [Link]

-

A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010, November 29). ScienceDirect. [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved January 26, 2026, from [Link]

-

Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]

-

Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

-

da Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1741. [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). [Link]

-

McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic letters, 7(21), 4875–4878. [Link]

-

Al-Masri, H. A. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2010(9), 319-330. [Link]

-

Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

ResearchGate. (n.d.). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 26, 2026, from [Link]

-